molecular formula C11H12BrN3O B12086673 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B12086673
M. Wt: 282.14 g/mol
InChI Key: KTGSDYIJJOJPDK-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole is a complex organic compound that features a bromine atom, a tetrahydropyran ring, and a benzo[d][1,2,3]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring can participate in various binding interactions with biological molecules, influencing their activity and function. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole is unique due to its specific combination of a bromine atom, a tetrahydropyran ring, and a benzo[d][1,2,3]triazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

4-bromo-1-(oxan-4-yl)benzotriazole

InChI

InChI=1S/C11H12BrN3O/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-16-7-5-8/h1-3,8H,4-7H2

InChI Key

KTGSDYIJJOJPDK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=C(C(=CC=C3)Br)N=N2

Origin of Product

United States

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